molecular formula C12H15NO4 B14284919 2-(4-Methyl-3-nitrophenoxy)oxane CAS No. 119139-18-3

2-(4-Methyl-3-nitrophenoxy)oxane

Cat. No.: B14284919
CAS No.: 119139-18-3
M. Wt: 237.25 g/mol
InChI Key: WQZUWDIDWUDELK-UHFFFAOYSA-N
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Description

2-(4-Methyl-3-nitrophenoxy)oxane is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a six-membered oxane ring substituted with a 4-methyl-3-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-3-nitrophenoxy)oxane typically involves the reaction of 4-methyl-3-nitrophenol with an appropriate oxane derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 4-methyl-3-nitrophenol reacts with an oxirane compound in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and distillation to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-3-nitrophenoxy)oxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring .

Scientific Research Applications

2-(4-Methyl-3-nitrophenoxy)oxane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-3-nitrophenoxy)oxane involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-3-nitrophenoxy)oxane is unique due to the presence of both the nitro and methyl groups on the phenoxy ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .

Properties

CAS No.

119139-18-3

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenoxy)oxane

InChI

InChI=1S/C12H15NO4/c1-9-5-6-10(8-11(9)13(14)15)17-12-4-2-3-7-16-12/h5-6,8,12H,2-4,7H2,1H3

InChI Key

WQZUWDIDWUDELK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2CCCCO2)[N+](=O)[O-]

Origin of Product

United States

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